2-Hydroxy-5-sulfamoylbenzoic acid
Overview
Description
2-Hydroxy-5-sulfamoylbenzoic acid is a unique chemical with the empirical formula C7H7NO5S and a molecular weight of 217.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(aminosulfonyl)-2-hydroxybenzoic acid . The InChI code is 1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) and the InChI key is WKQMYKUTVQZUBG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 228-231°C .Scientific Research Applications
Biochemical Applications
- 2-Hydroxy-5-sulfamoylbenzoic acid derivatives have been synthesized and show promise as dual-action inhibitors of urease and bacterial strains. These compounds have potential for treating gastrointestinal diseases such as gastric and peptic ulcers, as well as hepatic encephalopathy (Irshad et al., 2022).
Catalysis
- This compound efficiently catalyzes the synthesis of a variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. The process is convenient, cost-effective, and environmentally friendly due to the lack of hazardous solvents and the reusability of the catalyst (Kiyani et al., 2015).
Environmental Analysis
- Studies have used derivatives of 2-Hydroxybenzophenone, similar in structure to this compound, for detecting UV absorbers in environmental water samples. This highlights its potential utility in environmental monitoring (Negreira et al., 2009).
Organic Chemistry
- Research has explored the electrochemical behavior of compounds like 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, indicating its significance in understanding redox reactions and the development of novel organic compounds (Mandić et al., 2004).
Material Science
- In the field of materials science, derivatives of 2-Hydroxybenzoic acid have been intercalated into layered double hydroxides for improving UV aging resistance of bitumen, showcasing its potential in enhancing material properties (Xu et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Biochemical Pathways
It has been used as an organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that it may have a role in modulating enzymatic reactions in biochemical pathways.
Action Environment
The action of 2-Hydroxy-5-sulfamoylbenzoic acid can be influenced by various environmental factors. For instance, its catalytic activity in chemical reactions has been shown to be efficient under solvent-free reaction conditions . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-5-sulfamoylbenzoic acid are not well-studied. It is known to be involved in various biochemical reactions. Unfortunately, specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known .
Cellular Effects
It is not currently known how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not currently known how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .
Metabolic Pathways
Any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not currently known .
Transport and Distribution
Any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently known .
Properties
IUPAC Name |
2-hydroxy-5-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQMYKUTVQZUBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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